molecular formula C10H12BrNO3S B1529296 1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol CAS No. 1410447-07-2

1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol

Cat. No.: B1529296
CAS No.: 1410447-07-2
M. Wt: 306.18 g/mol
InChI Key: WFHVDIRMZIDSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol (CAS: 1355335-99-7) is a brominated aromatic sulfonamide derivative containing a pyrrolidine ring with a hydroxyl group at the 3-position. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.115 g/mol . The compound’s structure features a sulfonyl group bridging the 3-bromophenyl moiety and the pyrrolidine ring, which may confer unique electronic and steric properties. This structure is relevant in medicinal chemistry, where sulfonamide derivatives are often explored as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c11-8-2-1-3-10(6-8)16(14,15)12-5-4-9(13)7-12/h1-3,6,9,13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHVDIRMZIDSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol typically involves the reaction of 3-bromobenzenesulfonyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LAH, sodium borohydride (NaBH4).

    Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

  • Heterocyclic vs. Aromatic Sulfonyl Groups : Replacing the 3-bromophenyl group with a 5-bromothiophene (as in ) introduces a sulfur-containing heterocycle, which may enhance π-stacking interactions in biological systems. This modification could alter binding affinity in enzyme targets.
  • Ring Size and Conformational Flexibility : The azetidine derivative () has a four-membered ring, reducing conformational flexibility compared to the five-membered pyrrolidine. This might impact bioavailability or target selectivity.

Biological Activity

1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological activity, focusing on its antimicrobial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides and brominated phenyl compounds. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

TechniqueObservations
NMR (1H)Signals corresponding to pyrrolidine protons and sulfonyl group
IRCharacteristic peaks for S=O stretch at ~1300 cm⁻¹
Mass SpectrometryMolecular ion peak consistent with expected molecular weight

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results as a potential antimicrobial agent.

  • In Vitro Studies :
    • The compound was tested against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentrations (MICs) were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of key bacterial enzymes, such as beta-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis in bacteria.

Case Study: Inhibition of FabH

A study demonstrated that derivatives similar to this compound effectively inhibited FabH activity, leading to disrupted fatty acid synthesis in bacteria. This inhibition was confirmed through enzyme assays that measured the enzymatic activity in the presence of varying concentrations of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol
Reactant of Route 2
1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.